

N-Chloroacetanilide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Chloroacetanilide**

Cat. No.: **B1580650**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **N-Chloroacetanilide** (CAS No. 579-11-3), a key chemical intermediate. The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its primary chemical transformation, the Orton rearrangement. This guide is intended to serve as a critical resource for professionals in research and development, offering detailed data and methodologies to support laboratory and developmental work.

Chemical Identity and Properties

N-Chloroacetanilide is a chlorinated derivative of acetanilide. Its core chemical and physical properties are summarized below, providing essential data for handling, storage, and application.

Table 1: Chemical and Physical Properties of **N-Chloroacetanilide**

Property	Value	Reference(s)
CAS Number	579-11-3	[1] [2] [3]
Molecular Formula	C ₈ H ₈ CINO	[1] [3]
Molecular Weight	169.61 g/mol	[1] [3]
IUPAC Name	N-chloro-N-phenylacetamide	[3]
Appearance	Solid	
Melting Point	90.5-91 °C	[4]
Boiling Point	234.2 °C at 760 mmHg (Predicted)	[4]
Density	1.247 g/cm ³ (Predicted)	[4]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[4] [5]

Note: Spectroscopic and detailed quantitative solubility data for **N-Chloroacetanilide** (CAS 579-11-3) are not readily available in the public domain. The available data often pertains to its isomers (o-, m-, and p-chloroacetanilide). Researchers should verify the spectral characteristics of their synthesized material.

Experimental Protocols

Detailed methodologies for the synthesis of **N-Chloroacetanilide** are crucial for reproducible and efficient laboratory preparation. Two effective protocols are provided below.

Synthesis of N-Chloroacetanilide using Trichloroisocyanuric Acid

This method provides a high-purity product and is suitable for industrial production with a yield of over 88%.[\[6\]](#)

Experimental Protocol:

- Reaction Setup: In a 1-liter reaction bottle, add 400 mL of dichloromethane and 50 mL of acetone.
- Addition of Chlorinating Agent: Add 86 g of trichloroisocyanuric acid to the solvent mixture and stir until dissolved.
- Cooling: Cool the system to 0 °C.
- Addition of Acetanilide: Slowly add 100 g of acetanilide to the reaction mixture. It is crucial to control the temperature of the system to below 10 °C during this exothermic addition.
- Reaction: Allow the reaction to proceed for 5 hours at room temperature.
- Quenching: After the reaction is complete, quench the reaction solution by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
- Work-up: Allow the layers to stand and separate. Collect the organic layer.
- Isolation: Concentrate the organic layer under reduced pressure to obtain the **N-Chloroacetanilide** solid.

Synthesis of N-Chloroacetanilide using Dichlorine Monoxide

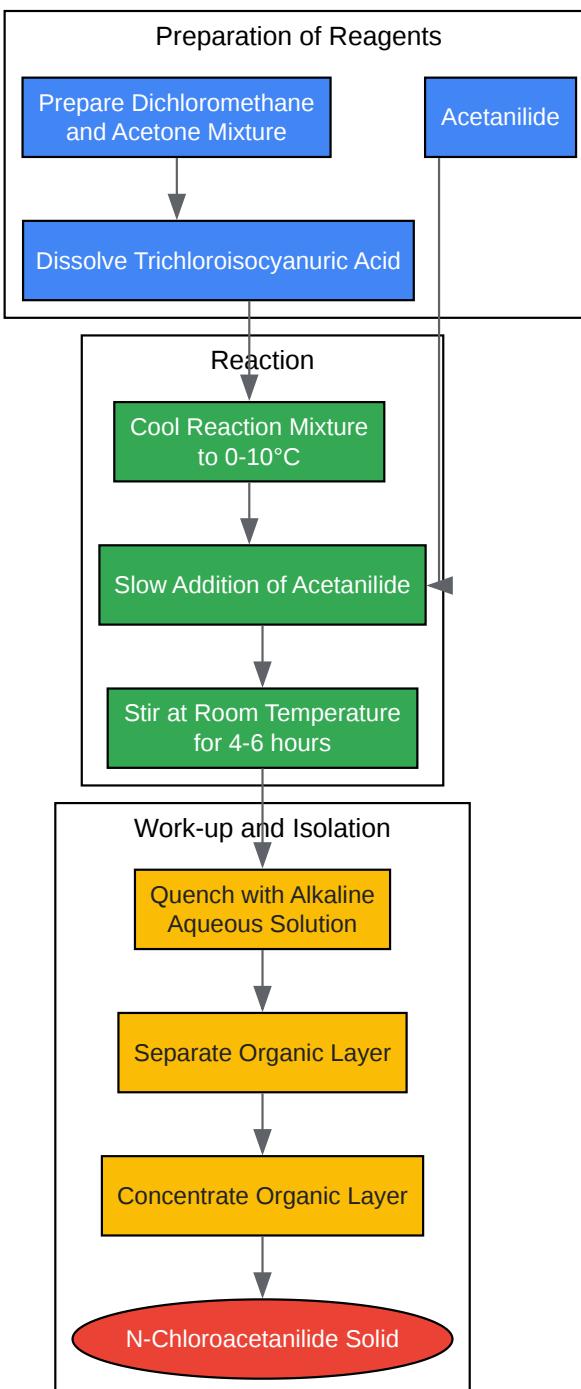
This protocol offers a high molar yield of 98.9% and a purity of 98.7%.[\[7\]](#)

Experimental Protocol:

- Reaction Setup: In a 500 mL flask equipped with a thermometer and mechanical stirrer, add 300.14 g of purified water.
- Base Addition: Add 4.42 g of sodium hydroxide to the flask and stir until dissolved.
- Substrate Addition: Add 50.02 g of acetanilide to the basic solution.
- Chlorination: Introduce 20.9 g of dichlorine monoxide into the reaction flask.

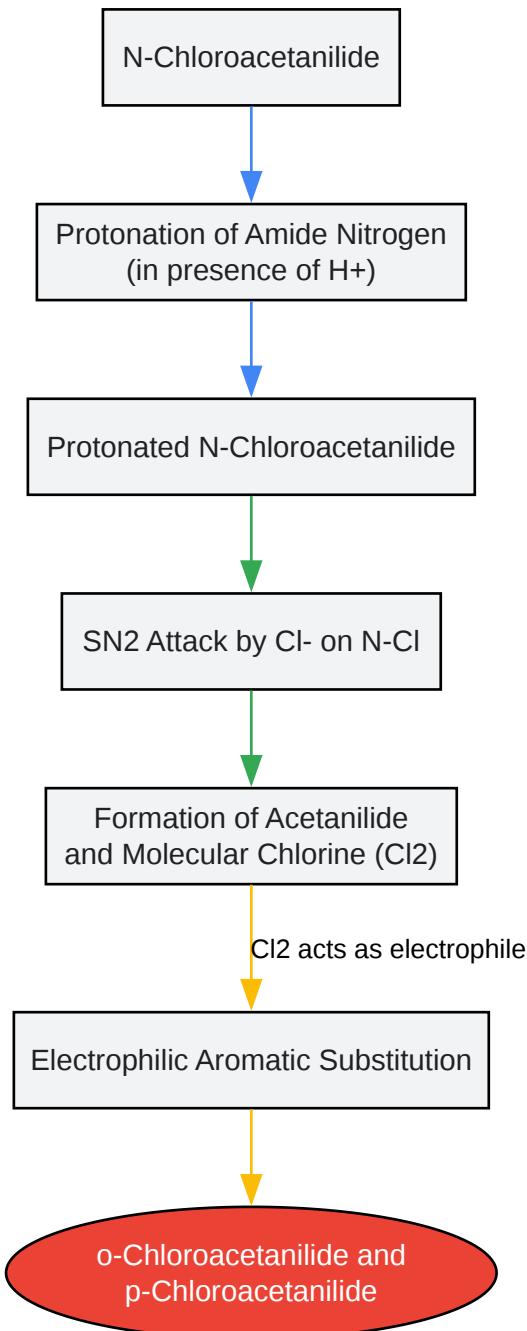
- Reaction Conditions: Heat the reaction mixture at a temperature between 15-30 °C for 5 hours.
- Isolation: Filter the resulting solid **N-Chloroacetanilide**.
- Drying: Dry the solid product to obtain the final compound.

Chemical Transformations: The Orton Rearrangement


The Orton rearrangement is a significant acid-catalyzed reaction of N-chloroanilides, leading to the formation of ortho- and para-chloroanilides.^[8] This intermolecular rearrangement proceeds through the formation of molecular chlorine.

The mechanism involves the protonation of the N-chlorinated amide in an acidic medium, followed by a nucleophilic attack by a chloride ion on the chlorine atom attached to the nitrogen. This step generates chlorine gas (Cl_2), which then acts as an electrophile in the subsequent electrophilic aromatic substitution on the aniline ring, yielding a mixture of ortho- and para-chloroacetanilide.^[9]

Visualized Workflows and Mechanisms


To aid in the conceptualization of the chemical processes described, the following diagrams illustrate the synthesis workflow and the mechanism of the Orton rearrangement.

Experimental Workflow for the Synthesis of N-Chloroacetanilide

[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis of **N-Chloroacetanilide**.

Mechanism of the Orton Rearrangement

[Click to download full resolution via product page](#)

Caption: The acid-catalyzed Orton rearrangement of **N-Chloroacetanilide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 579-11-3 Cas No. | N-Chloroacetanilide | Apollo [store.apolloscientific.co.uk]
- 3. N-Chloroacetanilide | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 579-11-3|N-Chloroacetanilide|BLD Pharm [bldpharm.com]
- 6. CN112358413A - Preparation method of N-chloroacetanilide - Google Patents [patents.google.com]
- 7. N-CHLOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- To cite this document: BenchChem. [N-Chloroacetanilide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580650#n-chloroacetanilide-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com